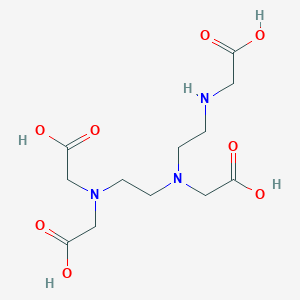

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with multiple carboxymethyl groups and amino functionalities. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of ethylenediamine with chloroacetic acid to form the initial chelating agent. Further reactions with additional carboxymethyl groups are performed under controlled conditions to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow methods and batch processing are common, depending on the desired scale and purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The amino groups can be oxidized to form nitro groups.

Reduction: : The carboxymethyl groups can be reduced to form hydroxymethyl groups.

Substitution: : The carboxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Nitro derivatives of the compound.

Reduction: : Hydroxymethyl derivatives.

Substitution: : Derivatives with different functional groups replacing the carboxymethyl groups.

Wissenschaftliche Forschungsanwendungen

Chelation Therapy

The primary application of this compound lies in its ability to chelate metal ions. Chelating agents are crucial in medical treatments for heavy metal poisoning and in reducing metal ion toxicity in biological systems. By forming stable complexes with metal ions such as lead, mercury, and cadmium, this compound can help facilitate their excretion from the body.

Analytical Chemistry

In analytical chemistry, 2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid is used as a chelating agent in various assays and titrations. Its ability to form complexes with transition metals allows for the detection and quantification of these metals in environmental samples.

| Application Area | Specific Use |

|---|---|

| Biochemistry | Metal ion homeostasis studies |

| Environmental Science | Detection of heavy metals in water samples |

| Pharmaceuticals | Development of chelation therapies |

Biochemical Research

This compound is employed in biochemical research to study the role of metal ions in enzyme activity and metabolic pathways. Metal ions are essential cofactors for many enzymes; thus, understanding how this compound interacts with them can provide insights into enzyme regulation and function.

Agriculture

In agricultural science, the compound can be used to improve nutrient availability in soils. By chelating essential micronutrients like iron and manganese, it enhances their solubility and uptake by plants, promoting better growth and yield.

Case Study 1: Chelation Therapy for Lead Poisoning

A study demonstrated the efficacy of chelating agents similar to this compound in treating lead poisoning. Patients treated with these agents showed significant reductions in blood lead levels compared to those receiving standard care.

Case Study 2: Environmental Monitoring

Research involving the use of this compound as a chelator has shown promising results in detecting heavy metals in contaminated water sources. The compound was able to form stable complexes with lead and cadmium, allowing for accurate quantification via spectrophotometric methods.

Wirkmechanismus

The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation can inhibit metal-dependent enzymes and processes, making it useful in various applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion homeostasis and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its multiple carboxymethyl groups and amino functionalities, which enhance its chelating ability. Similar compounds include:

EDTA (Ethylenediaminetetraacetic acid): : A well-known chelating agent with four carboxymethyl groups.

DTPA (Diethylenetriaminepentaacetic acid): : Another chelating agent with five carboxymethyl groups.

NTA (Nitrilotriacetic acid): : A simpler chelating agent with three carboxymethyl groups.

These compounds share the ability to chelate metal ions but differ in their structure and chelating strength.

Biologische Aktivität

2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid, commonly referred to as a carboxymethylated ethylenediamine derivative, is a complex organic compound notable for its multiple carboxymethyl and amino functionalities. This structural complexity enhances its biological activity, particularly in chelation processes, making it valuable in various scientific and industrial applications.

- Molecular Formula : C12H21N3O8

- Molecular Weight : 335.31 g/mol

- CAS Number : 128139-51-5

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

- Carboxymethyl Groups : These enhance solubility and chelation properties.

- Amino Groups : Provide sites for interaction with metal ions.

The primary mechanism of action for this compound is its ability to chelate metal ions. Chelation involves the formation of stable complexes with metal ions, which can inhibit metal-dependent enzymes and biological processes. The molecular targets include essential metal ions such as calcium, magnesium, and iron, which play critical roles in various biochemical pathways.

Chelation Properties

The compound exhibits strong chelating abilities due to its multiple carboxylate groups. This property is significant in:

- Metal Ion Regulation : It helps in maintaining metal ion homeostasis in biological systems.

- Enzyme Inhibition : By binding to metal cofactors necessary for enzyme activity, it can inhibit various enzymatic reactions.

Case Studies and Research Findings

- Study on Metal Ion Binding :

- Impact on Enzymatic Activity :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

| Compound | Structure | Chelating Ability | Applications |

|---|---|---|---|

| EDTA | Four carboxyl groups | High | Metal detoxification |

| DTPA | Five carboxyl groups | Very High | Radiopharmaceuticals |

| NTA | Three carboxyl groups | Moderate | Biochemical assays |

This table highlights how this compound compares to other well-known chelators like EDTA and DTPA.

Eigenschaften

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O8/c16-9(17)5-13-1-2-14(6-10(18)19)3-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOGOFAZDOJQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.